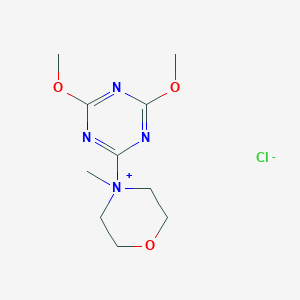

DMTMM

Descripción

Propiedades

IUPAC Name |

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTZEAOGFDXDAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370104 | |

| Record name | DMTMM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3945-69-5 | |

| Record name | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3945-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMTMM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003945695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMTMM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4,6-DIMETOSSI-1,3,5-TRIAZIN-2-IL)-4-METILMORFOLINIO CLORURO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMTMM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD6N6AV8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to DMTMM Coupling Agent for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble coupling agent widely utilized in organic synthesis, particularly for the formation of amide and ester bonds.[1][2][3] Its remarkable stability and reactivity in aqueous and protic solvents make it an invaluable tool in bioconjugation, peptide synthesis, and the functionalization of biomaterials, often demonstrating superiority over traditional coupling reagents like carbodiimides.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative efficacy, detailed experimental protocols, and its application in the development of bioactive molecules that can modulate cellular signaling pathways.

Core Principles: Mechanism of Action

This compound facilitates the formation of amide or ester bonds by activating a carboxylic acid. The reaction proceeds through a well-defined, two-step mechanism.[1][3] First, the carboxylic acid reacts with this compound to form a highly reactive O-acylisourea intermediate, which is an active ester of the triazine. In this step, a molecule of N-methylmorpholine (NMM) is released. Subsequently, this activated ester readily undergoes nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester and releasing 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct.[1][7]

References

- 1. This compound-mediated synthesis of norbornene-modified hyaluronic acid polymers to probe cell-hydrogel interactions | Poster Board #M57 - American Chemical Society [acs.digitellinc.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Manipulation of cell adhesion and dynamics using RGD functionalized polymers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to the Mechanism of Action of DMTMM

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a highly efficient and versatile coupling reagent for amide bond formation, offering significant advantages over traditional methods, particularly in aqueous environments.[1][2] Its robust performance under mild conditions, stability in water, and often superior yields make it an invaluable tool in bioconjugation, polymer modification, and peptide synthesis.[3][4] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

Core Mechanism of Action

The fundamental mechanism of this compound-mediated amide bond formation involves a two-step process initiated by the activation of a carboxylic acid.[5]

-

Formation of the Active Ester: The carboxylic acid attacks the electron-deficient triazine ring of this compound. This results in the displacement of the morpholine group and the formation of a highly reactive O-triazinyl active ester intermediate. N-methylmorpholine (NMM) is released as a byproduct.[5][6]

-

Nucleophilic Acyl Substitution: A primary or secondary amine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This leads to the formation of a stable amide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble, easily removable byproduct.[7]

A key advantage of this compound is the stability of its active ester intermediate in aqueous solutions, which minimizes hydrolysis and leads to higher coupling efficiencies compared to reagents like EDC, which forms a more moisture-sensitive O-acylisourea intermediate.[1]

Signaling Pathway Diagram

Caption: General signaling pathway of this compound-mediated amide bond formation.

Quantitative Data: Comparative Efficiency

This compound consistently demonstrates superior or comparable performance to other common coupling reagents across various applications. The following tables summarize quantitative data from peer-reviewed studies.

Table 1: Ligation of Various Amines to Hyaluronic Acid (HA)

This table presents the molar degree of substitution (DSmol, %) for the coupling of different amines to hyaluronic acid, comparing the efficiency of this compound and EDC/NHS.

| Moiety | CA:HA (molar ratio) | DSmol this compound (%) | DSmol EDC/NHS (%) | Reference |

| Adipic acid dihydrazide (ADH) | 4:1 | 35 | 18 | [1] |

| N-(3-Aminopropyl)diethanolamine (AADA) | 1:1 | 65 | 45 | [1] |

| Glycine ethyl ester | 1:1 | 53 | 22 | [1] |

| Bovine Serum Albumin (BSA) | 1:1 | 0.63 | 0.16 | [1] |

| N-(1-Naphthyl)ethylenediamine (NED) | 1:1 | 17 | 4 | [1] |

Data extracted from D'Este et al., Carbohydrate Polymers, 2014.[1]

Table 2: Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptides

This table compares the yield and purity of tetrapeptides synthesized on a Wang resin using either this compound or PyBOP as the coupling agent.

| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |

| H-Leu-Ala-Gly-Val-OH | This compound | 85 | >95 | [8] |

| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [8] |

| H-Phe-Ala-Gly-Val-OH | This compound | 80 | >95 | [8] |

| H-Phe-Ala-Gly-Val-OH | PyBOP | 78 | >95 | [8] |

Data extracted from a BenchChem Application Note.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for this compound-Mediated Ligation of Amines to Hyaluronic Acid

This protocol is adapted from D'Este et al. (2014) and provides a general procedure for the aqueous-phase modification of hyaluronic acid.[1]

Materials:

-

Hyaluronic acid (HA) sodium salt

-

Amine to be conjugated (e.g., Adipic acid dihydrazide - ADH)

-

This compound

-

Deionized water

-

Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) solutions for pH adjustment

-

Ethanol (96% and absolute)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolution: Prepare a solution of HA sodium salt in deionized water (e.g., 1.08 g in 45 mL). In a separate vessel, dissolve the amine in deionized water (e.g., ADH in 45 mL).

-

Mixing and pH Adjustment: Combine the HA and amine solutions. Adjust the pH of the mixture to 6.5 ± 0.2 using NaOH or HCl solutions.

-

This compound Addition: Add this compound powder directly to the solution. For most amines, a stoichiometric amount relative to the HA repeating unit is used. For ADH, a 4-fold molar excess of this compound was employed.[1]

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 5 days.

-

Product Isolation (Precipitation):

-

Add 270 mL of 96% ethanol dropwise to the reaction mixture to precipitate the modified HA.

-

Collect the white powder precipitate.

-

Thoroughly wash the precipitate with a water:ethanol (1:4) mixture, followed by 96% ethanol, and finally absolute ethanol.

-

-

Drying: Dry the purified product under vacuum for 3 days at 38 °C.

-

Characterization: The molar degree of substitution (DSmol) can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or UV spectrophotometry, depending on the properties of the conjugated amine.[1]

Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the use of this compound for amino acid coupling on a Wang-type resin and is adapted from a BenchChem application note.[8]

Materials:

-

Wang resin pre-loaded with the first Fmoc-protected amino acid

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF for Fmoc deprotection

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel and shaker

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel, then drain the DMF.

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes. Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes and drain.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.

-

Add this solution to the deprotected resin in the reaction vessel.

-

Shake the vessel at room temperature for 2 hours.

-

Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform the Fmoc deprotection (step 2).

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, collect by centrifugation, and wash the peptide pellet with cold ether.

-

Experimental Workflow and Logical Relationship Diagrams

Experimental Workflow for Hyaluronic Acid Modification

Caption: A step-by-step workflow for the modification of hyaluronic acid using this compound.

Logical Relationship: Factors Influencing Reaction Success

Caption: Key parameters that influence the outcome of a this compound-mediated coupling reaction.

Conclusion

This compound is a powerful and user-friendly coupling reagent for the formation of amide bonds. Its high efficiency, stability in aqueous media, and the mildness of the required reaction conditions make it a superior alternative to many traditional coupling agents, especially for the modification of sensitive biomolecules and for applications in green chemistry.[1][2] The provided data, protocols, and diagrams in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and development settings.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. diva-portal.org [diva-portal.org]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Stability of DMTMM

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble coupling reagent widely utilized in organic synthesis, particularly for the formation of amide and ester bonds.[1][2] Its efficacy in aqueous and alcoholic media, coupled with the generation of water-soluble byproducts, makes it an attractive alternative to traditional carbodiimides, especially in the context of bioconjugation and peptide synthesis.[1][3] This guide provides a comprehensive overview of the core chemical properties and stability of this compound, offering valuable insights for its effective application in research and development.

Core Chemical Properties

This compound is a white, non-hygroscopic, and shelf-stable solid, making it convenient to handle and store.[2][4] Key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Full Chemical Name | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | [5] |

| Synonyms | DMT-MM, MMTM | [6] |

| CAS Number | 3945-69-5 | [5] |

| Molecular Formula | C₁₀H₁₇ClN₄O₃ | [6] |

| Molecular Weight | 276.72 g/mol | [6] |

| Melting Point | 114-123 °C | [7] |

| Solubility | Soluble in water and methanol. Slightly soluble in acetonitrile and DMSO. | [2][3] |

Mechanism of Action: Amide and Ester Bond Formation

The primary function of this compound is to activate carboxylic acids, rendering them susceptible to nucleophilic attack by amines or alcohols to form amides and esters, respectively.[1] The reaction proceeds through a "superactive ester" intermediate.[2]

The general mechanism for amide bond formation is as follows:

-

Activation of Carboxylic Acid: The carboxylic acid reacts with this compound to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: An amine attacks the activated carbonyl group of the intermediate.

-

Product Formation: The corresponding amide is formed, along with the byproducts 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) and N-methylmorpholinium hydrochloride, which are water-soluble and easily removed.[1]

A similar mechanism applies to ester formation, where an alcohol serves as the nucleophile.

Figure 1: General mechanism of this compound-mediated amide bond formation.

Stability Profile

The stability of this compound is a critical factor influencing its storage, handling, and application in various reaction conditions.

Temperature and Storage

For long-term storage, it is recommended to keep this compound at -20°C in a dry environment.[6] It is stable for at least one month at room temperature.[4] Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.

Stability in Solvents

This compound exhibits varying stability in different solvents. It is relatively stable in water at room temperature, with no significant decomposition observed after 3 hours.[8][9] However, its stability is limited in some organic solvents.

| Solvent | Half-life | Reference |

| Water (Room Temp) | > 3 hours | [8] |

| Water (50°C) | ~11% remaining after 48 hours | [10] |

| DMSO | 120 minutes | [8] |

| DMF | 15 minutes | [8] |

| Chloroform | < 15 minutes | [8] |

The degradation in organic solvents is often due to a self-immolative process which can be mitigated by using salts with non-nucleophilic counter-ions, such as tetrafluoroborate (BF₄⁻).[8][9]

pH Stability

Experimental Protocols

General Protocol for this compound-Mediated Amide Coupling

The following is a general procedure for the synthesis of an amide using this compound.

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

Anhydrous solvent (e.g., THF, DMF, or an alcohol like methanol)[3][11]

Procedure:

-

Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in the chosen solvent.

-

Add this compound (1.1 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, the reaction mixture can be worked up by aqueous extraction to remove the water-soluble byproducts.[3]

-

The desired amide product can then be isolated and purified by standard methods such as crystallization or column chromatography.

Figure 2: A typical experimental workflow for this compound-mediated amide synthesis.

Protocol for Stability Assessment of this compound in Aqueous Solution by ¹H NMR

This protocol allows for the kinetic analysis of this compound hydrolysis in an aqueous environment.

Materials:

-

This compound

-

Deuterium oxide (D₂O)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a solution of this compound in D₂O at a known concentration.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum at time zero (t=0).

-

Incubate the NMR tube at a desired temperature (e.g., 50°C).[10]

-

Acquire ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of a characteristic this compound peak and the corresponding increase in the integral of a degradation product peak to determine the rate of hydrolysis.[10]

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6] It is essential to handle this reagent in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[12] For disposal, this compound and its containers should be treated as chemical waste and disposed of in accordance with local regulations.[13]

Conclusion

This compound is a versatile and efficient coupling reagent with significant advantages for amide and ester synthesis, particularly in aqueous media. Its stability is dependent on solvent and temperature, with good stability in water at room temperature but faster degradation in some organic solvents. Understanding its chemical properties, mechanism of action, and stability profile is crucial for its successful application. The experimental protocols provided in this guide offer a starting point for researchers to utilize and further explore the capabilities of this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Enamine [enamine.net]

- 3. 3945-69-5(Anhy)・4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride n-Hydrate・047-32401・045-32402・043-32403[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (1999) | Munetaka Kunishima | 208 Citations [scispace.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient and versatile coupling reagent, particularly valued in amide bond formation for peptide synthesis and other bioconjugation applications. Its water-solubility, stability, and high reactivity make it a superior alternative to many traditional carbodiimide-based coupling agents. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, characterization data, and a discussion of its reaction mechanism.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and various functional materials.[1] The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity. This compound has emerged as a powerful tool in this context, offering several advantages over conventional reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC).[2] Notably, this compound can be employed in aqueous or alcoholic solvents, broadening its applicability to biorelevant molecules like saccharides and nucleotides.[3]

This technical guide details the synthesis of this compound, providing researchers with the necessary information to prepare this valuable reagent in-house.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding reaction involving the quaternization of N-methylmorpholine (NMM) with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[1][4] The reaction proceeds readily at room temperature, with the product precipitating from the reaction mixture.[4]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

This protocol is a consensus based on literature reports, primarily the seminal work by Kunishima et al. (1999).[1][4]

Materials:

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

To this stirring solution, add N-methylmorpholine (NMM) (1.0-1.2 equivalents) dropwise at room temperature.

-

A white precipitate of this compound will begin to form shortly after the addition of NMM.

-

Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Collect the white precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous THF to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a white, crystalline solid. The synthesis is reported to be quantitative.[3][5]

Storage:

This compound should be stored in a tightly sealed container at -20°C to prevent slow decomposition.[6]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [6] |

| Molecular Formula | C₁₀H₁₇ClN₄O₃ | [7] |

| Molecular Weight | 276.72 g/mol | [7] |

| Melting Point | 116-118 °C | [8] |

| Solubility | Soluble in water and alcohols. Slightly soluble in acetonitrile and DMSO. | [3][6] |

| Elemental Analysis | Calculated: C, 43.40%; H, 6.19%; N, 20.25%. Found: C, 43.48%; H, 6.20%; N, 20.30%. | [8] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include a singlet for the methyl group on the morpholinium nitrogen, multiplets for the methylene protons of the morpholine ring, and a singlet for the methoxy groups on the triazine ring.

-

¹³C NMR: Expected signals would include those for the methyl carbon, the morpholine ring carbons, the methoxy carbons, and the carbons of the triazine ring.

-

FT-IR (ATR): Characteristic peaks would be expected for C-O-C stretching of the ether and methoxy groups, C=N stretching of the triazine ring, and C-N stretching of the morpholine ring.

Mechanism of Action in Amide Bond Formation

This compound facilitates amide bond formation through a two-step mechanism involving the activation of a carboxylic acid.

-

Activation: The carboxylic acid reacts with this compound to form a highly reactive acyl-triazine active ester intermediate. This step releases N-methylmorpholine hydrochloride.[4]

-

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated ester to form the desired amide bond. This step releases 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct that is easily removed during workup.[4]

Conclusion

The synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is a simple, efficient, and high-yielding process that provides access to a valuable coupling reagent. Its favorable properties, particularly its compatibility with aqueous reaction media, make it an indispensable tool for researchers in drug development, peptide synthesis, and bioconjugation. The detailed protocol and characterization data provided in this guide are intended to facilitate the adoption and application of this compound in a variety of synthetic endeavors.

References

- 1. TCI Practical Example: this compound-mediated Condensation | TCI Deutschland GmbH [tcichemicals.com]

- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

The Genesis and Evolution of DMTMM: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a powerful and versatile coupling reagent in organic synthesis, particularly in the formation of amide bonds critical to peptide and medicinal chemistry. First reported in 1999, its unique properties, including high efficiency, low racemization, and stability in aqueous environments, have positioned it as a compelling alternative to traditional carbodiimide and phosphonium-based reagents. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and practical application of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in the laboratory.

A Historical Perspective: The Discovery and Development of this compound

The development of this compound arose from the need for a stable, efficient, and user-friendly reagent for amide bond formation, a cornerstone reaction in organic and medicinal chemistry. The pioneering work on this compound was published in 1999 by Munetaka Kunishima and his research group.[1] Their research focused on developing a novel condensing agent that could overcome some of the limitations of existing reagents.

This compound is synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).[2][3] CDMT itself can be derived from the cost-effective starting material, cyanuric chloride.[4] The synthesis involves the spontaneous reaction between CDMT and NMM to form the quaternary ammonium chloride salt, this compound.[2] This straightforward preparation and the stability of the resulting crystalline solid contributed to its rapid adoption by the scientific community.

A significant advantage of this compound that was quickly recognized is its remarkable stability in water and protic solvents, a stark contrast to many other coupling reagents that necessitate strictly anhydrous conditions.[5] This property opened up new possibilities for bioconjugation and synthesis in aqueous media.

The Core Mechanism: Activating Carboxylic Acids for Amide Bond Formation

The efficacy of this compound lies in its ability to efficiently activate carboxylic acids, rendering them susceptible to nucleophilic attack by amines. The mechanism proceeds through a "superactive ester" intermediate.[6]

The reaction is initiated by the attack of the carboxylate on the electron-deficient triazine ring of this compound. This results in the formation of a highly reactive O-acylisourea-like intermediate and the release of N-methylmorpholine (NMM). The activated carboxylic acid is then readily attacked by a primary or secondary amine to form the desired amide bond, with 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct that is easily removed during workup.[4]

A key feature of the this compound-mediated coupling is the low propensity for racemization, a critical concern in peptide synthesis where maintaining stereochemical integrity is paramount.[7] The mechanism is thought to proceed in a manner that minimizes the formation of oxazolone intermediates, which are often responsible for epimerization.[4]

Quantitative Performance: A Comparative Analysis

While qualitative descriptions of this compound's efficiency are abundant, quantitative data provides a clearer picture of its performance relative to other commonly used coupling reagents.

| Coupling Reagent | Typical Yield (%) | Racemization | Key Advantages | Disadvantages |

| This compound | >90[8] | Very Low[9][10] | Water and alcohol soluble, stable, low cost, easy byproduct removal.[5][11] | Can be less effective for highly sterically hindered couplings compared to phosphonium reagents. |

| HATU | >90[8] | Very Low[8] | High reactivity, effective for sterically hindered amino acids.[8] | Higher cost, potential for side reactions with the guanidinium group. |

| HBTU | >90[8] | Low[8] | Good balance of reactivity and cost.[8] | Can be less effective than HATU in preventing racemization for sensitive amino acids.[8] |

| EDC/HOBt | 70-90[8] | Low to Moderate[8] | Cost-effective, water-soluble byproducts.[8] | Lower reactivity compared to uronium/phosphonium reagents, can lead to side reactions (N-acylurea formation). |

Table 1: General Performance Comparison of Common Coupling Reagents.

In a direct comparison for the ligation of amines to Hyaluronan in water, this compound consistently demonstrated superior yields compared to the widely used EDC/NHS system.[5] For the synthesis of various hyaluronan derivatives, this compound achieved significantly higher degrees of substitution.[5]

Experimental Protocols

Synthesis of this compound from CDMT

This protocol describes the laboratory-scale synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound).

Materials:

-

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-methylmorpholine (NMM)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve CDMT (1 equivalent) in anhydrous THF.

-

To this solution, add N-methylmorpholine (1.1 equivalents) dropwise at room temperature with stirring.

-

A white precipitate will begin to form. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the white solid by vacuum filtration and wash with a small amount of cold, anhydrous THF to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid under vacuum to yield this compound. Store the product at -20°C in a desiccator.[2]

General Protocol for Solution-Phase Amide Bond Formation

This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine in solution using this compound.

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

Anhydrous solvent (e.g., DMF, DCM, or THF)

Procedure:

-

In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.

-

Add this compound (1.1-1.2 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 1 to 12 hours.

-

Upon completion, the reaction mixture can be worked up by quenching with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization as needed.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid

-

Resin (e.g., Wang, Rink amide)

-

This compound

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with this compound (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., TFA/TIS/H₂O).

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet to obtain the crude product for purification.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the processes involving this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis of this compound

Caption: Synthesis of this compound from CDMT and NMM.

Mechanism of this compound-Mediated Amide Bond Formation

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. bachem.com [bachem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

DMTMM: A Comprehensive Technical Guide to Carboxylic Acid Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble activating agent for carboxylic acids.[1][2][3] Its versatility and mild reaction conditions have established it as a valuable tool in organic synthesis, particularly for the formation of amide and ester bonds, bioconjugation, and peptide synthesis.[4][5][6] This guide provides an in-depth technical overview of this compound, including its mechanism of action, comparative efficacy, and detailed experimental protocols.

This compound is a white, non-hygroscopic, and shelf-stable solid that can be used in both organic and aqueous media, a significant advantage over many other coupling reagents that are sensitive to water.[4][7] Its byproducts, N-methylmorpholine (NMM) hydrochloride and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, are water-soluble, facilitating straightforward purification of the desired products.[4]

Mechanism of Action

The activation of a carboxylic acid by this compound proceeds through a well-defined mechanism. The carboxylate anion attacks the electron-deficient triazine ring of this compound, leading to the formation of a highly reactive acyloxytriazine active ester. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, yielding the corresponding amide or ester and releasing 2,4-dimethoxy-6-hydroxy-1,3,5-triazine as a byproduct.[2] The presence of a base, such as N-methylmorpholine (NMM), is often beneficial as it deprotonates the carboxylic acid, enhancing its nucleophilicity.[8]

Comparison with Other Coupling Reagents

This compound offers several advantages over traditional coupling reagents like carbodiimides (e.g., EDC) often used in conjunction with N-hydroxysuccinimide (NHS). Notably, this compound demonstrates superior stability in aqueous solutions, where EDC has a significantly shorter half-life.[1] This stability makes this compound particularly well-suited for bioconjugation reactions carried out in aqueous buffers.[3]

Studies have shown that for the ligation of amines to hyaluronic acid (HA), this compound provides higher yields compared to the EDC/NHS system under similar conditions.[1][9] Furthermore, this compound-mediated reactions are often effective without the need for strict pH control, which is a critical parameter for EDC/NHS chemistry.[1][9]

| Feature | This compound | EDC/NHS |

| Water Stability | High; stable in water for extended periods.[1] | Low; EDC has a half-life of 3.9 hours at pH 5.0.[1] |

| pH Control | Less critical; effective over a broader pH range.[1][9] | Crucial for optimal reactivity and minimizing side reactions.[1] |

| Byproducts | Water-soluble, facilitating easy removal.[4] | Can form N-acylurea byproducts that may be difficult to remove.[10] |

| Reaction Conditions | Mild, often at room temperature.[8][11] | Typically requires controlled temperature and pH. |

| Efficiency in Bioconjugation | Often superior yields, especially with polysaccharides like HA.[1][10] | Standard method, but can have lower efficiency in some cases.[9] |

Applications in Synthesis

Amide Bond Formation

The primary application of this compound is in the synthesis of amides from carboxylic acids and amines.[2] This reaction is fundamental in peptide synthesis and the development of small-molecule drugs. The reaction proceeds cleanly under mild conditions and tolerates a wide range of functional groups.

Esterification

This compound is also an effective reagent for the esterification of carboxylic acids with alcohols.[8][12] The reaction typically requires the presence of a base like NMM and can be carried out in the alcohol as the solvent or with an equimolar amount of the alcohol in a solvent like THF.[8][12]

Bioconjugation

The water stability and high efficiency of this compound make it an excellent choice for bioconjugation reactions, such as the coupling of small molecules, peptides, or drugs to biomacromolecules like polysaccharides and proteins.[3][5] A notable application is the modification of hyaluronic acid, where this compound has been shown to be more efficient than EDC/NHS.[1][9]

Experimental Protocols

General Workflow for Amide Synthesis

A typical experimental workflow for this compound-mediated amide synthesis involves the simple mixing of the carboxylic acid, amine, and this compound in a suitable solvent, followed by stirring at room temperature.

Protocol 1: Amide Synthesis in an Organic Solvent

This protocol is adapted from a procedure for the synthesis of N-phenylethyl-3-phenylpropanamide.[11]

Materials:

-

3-Phenylpropionic acid

-

2-Phenylethylamine

-

This compound

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Deionized water

-

Brine

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a solution of 3-phenylpropionic acid (1.0 eq) and 2-phenylethylamine (1.1 eq) in MeOH, add this compound (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.[11]

-

Remove the solvent under reduced pressure.

-

Add saturated aqueous sodium bicarbonate solution to the residue and stir for 10 minutes.

-

Extract the mixture with diethyl ether.

-

Wash the separated organic layer sequentially with deionized water, 1 M hydrochloric acid, deionized water, and brine.

-

Dry the organic layer over magnesium sulfate and filter.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired amide.[11] A yield of 84% has been reported for this specific reaction.[11]

Protocol 2: Esterification of a Carboxylic Acid

This protocol is a general procedure for the esterification of carboxylic acids using this compound in an alcohol solvent.[8]

Materials:

-

Carboxylic acid

-

Alcohol (e.g., methanol, ethanol)

-

This compound

-

N-Methylmorpholine (NMM)

Procedure:

-

To a mixture of the carboxylic acid (1.0 eq) and this compound (2.0 eq) in the desired alcohol (serving as the solvent), add NMM (1.2 eq).[8]

-

Stir the mixture at room temperature for approximately 4 hours under a nitrogen atmosphere.[8]

-

Monitor the reaction by an appropriate method (e.g., TLC).

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

Note: The optimal equivalents of this compound and NMM may vary depending on the specific substrates.[8]

Protocol 3: Bioconjugation to Hyaluronic Acid (HA) in an Aqueous Medium

This protocol provides a general framework for the this compound-mediated conjugation of an amine-containing molecule to hyaluronic acid in water.

Materials:

-

Hyaluronic acid (HA)

-

Amine-containing molecule

-

This compound

-

Phosphate buffer (e.g., pH 6)[13]

Procedure:

-

Dissolve hyaluronic acid in the phosphate buffer to a desired concentration (e.g., 35 mg/mL).[13]

-

Add the amine-containing molecule to the HA solution.

-

Add this compound to the reaction mixture. The stoichiometry of this compound relative to the HA disaccharide units can be varied to control the degree of substitution.[1]

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperatures up to 70°C) for a specified duration (from a few hours to several days).[1][13] The reaction time can influence the degree of substitution.[1]

-

Purify the modified HA by dialysis against deionized water to remove unreacted reagents and byproducts.

-

Lyophilize the purified solution to obtain the HA conjugate.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for representative this compound-mediated reactions.

Table 1: Amide Synthesis

| Carboxylic Acid | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 3-Phenylpropionic Acid | 2-Phenylethylamine | MeOH | 1 | RT | 84 | [11] |

| Benzoic Acid | Benzylamine | MeOH | 1 | RT | 95 | [14] |

| Acetic Acid | Aniline | MeOH | 3 | RT | 92 | [14] |

Table 2: Esterification

| Carboxylic Acid | Alcohol | Base (eq) | Time (h) | Temp (°C) | Yield (%) | Reference |

| 3-Phenylpropionic Acid | Methanol | NMM (1.2) | 4 | RT | 93 | [8] |

| Cinnamic Acid | Ethanol | NMM (1.2) | 4 | RT | 94 | [8] |

| Benzoic Acid | Methanol | NMM (1.2) | 4 | RT | 91 | [8] |

Table 3: Comparison of this compound and EDC/NHS for Hyaluronic Acid (HA) Conjugation

| Ligand | Coupling Reagent | Degree of Substitution (mol%) | Reference |

| Aryl derivative | This compound | 35 | [1] |

| Aryl derivative | EDC/NHS | 18 | [1] |

| N-(2-aminoethyl)dextran | This compound | 0.63 | [1] |

| N-(2-aminoethyl)dextran | EDC/NHS | 0.16 | [1] |

Conclusion

This compound is a robust and versatile activating agent for carboxylic acids, offering significant advantages in terms of water stability, mild reaction conditions, and ease of product purification. Its superior performance in aqueous media makes it particularly valuable for bioconjugation applications in drug development and materials science. The detailed protocols and comparative data presented in this guide underscore the utility of this compound as a powerful tool for researchers and scientists in various fields.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]

- 5. nbinno.com [nbinno.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TCI Practical Example: this compound-mediated Condensation | TCI AMERICA [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. researchgate.net [researchgate.net]

The Unsung Hero of Bioconjugation: A Technical Guide to DMTMM Coupling

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the precise and efficient formation of amide bonds is paramount. While traditional coupling reagents have long been staples in the chemist's toolbox, a more versatile and robust challenger has emerged: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This comprehensive guide delves into the fundamental principles of this compound coupling, offering a detailed exploration of its mechanism, a comparative analysis of its efficacy, and explicit experimental protocols for its application.

Introduction: The Need for a Superior Coupling Reagent

The covalent linkage of molecules to biomacromolecules, a process known as bioconjugation, is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), targeted therapies, and advanced biomaterials.[1] The formation of a stable amide bond between a carboxylic acid and an amine is the most common and critical step in these processes.[2] For decades, carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), have been the go-to reagents for this purpose.[3][4] However, the EDC/NHS system is notoriously sensitive to reaction conditions, particularly pH, and can be inefficient for coupling sterically hindered molecules or for reactions in aqueous environments.[3][5]

This compound has emerged as a powerful alternative that overcomes many of these limitations.[4] It is a water-soluble, crystalline, and air-stable reagent that facilitates efficient amide bond formation under mild conditions, often without the need for strict pH control.[2][5] Its efficacy in aqueous media makes it particularly well-suited for the modification of sensitive biomolecules like proteins and polysaccharides.[1][6]

The Core Mechanism: A Step-by-Step Look at this compound Action

The mechanism of this compound coupling is a two-step process involving the activation of a carboxylic acid followed by nucleophilic attack by an amine.[7]

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound to form a highly reactive O-acylisourea intermediate. This reaction releases a molecule of N-methylmorpholine (NMM).[7]

-

Nucleophilic Attack and Amide Bond Formation: The activated carboxylic acid is then susceptible to nucleophilic attack by a primary or secondary amine. This results in the formation of a stable amide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct.[2]

The elegance of the this compound mechanism lies in its efficiency and the benign nature of its byproducts, which are easily removed during workup.[2]

Quantitative Comparison: this compound vs. EDC/NHS

Numerous studies have demonstrated the superior performance of this compound compared to the traditional EDC/NHS coupling system, particularly in terms of yield and reaction efficiency. The following tables summarize key quantitative data from comparative studies.

| Substrate | Coupling Reagent | Degree of Substitution (DSmol %) | Reference |

| Adipic acid dihydrazide (ADH) to Hyaluronan | This compound | 35% | [5] |

| EDC/NHS | 18% | [5] | |

| N-(2-aminoethyl)acetamide (AADA) to Hyaluronan | This compound | 65% | [5] |

| EDC/NHS | 45% | [5] | |

| Bovine Serum Albumin (BSA) to Hyaluronan | This compound | 0.63% | [5] |

| EDC/NHS | 0.16% | [5] | |

| Table 1: Comparison of the degree of substitution for various molecules coupled to hyaluronic acid using this compound versus EDC/NHS. |

| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |

| H-Leu-Ala-Gly-Val-OH | This compound | 85 | >95 | [8] |

| PyBOP | 82 | >95 | [8] | |

| H-Phe-Ala-Gly-Val-OH | This compound | 80 | >95 | [8] |

| Table 2: Comparative yields and purity in solid-phase peptide synthesis. |

Key Applications in Research and Drug Development

This compound's versatility and efficiency have led to its adoption in a wide range of applications:

-

Bioconjugation to Polysaccharides: this compound is highly effective for modifying polysaccharides like hyaluronic acid, a key component in biomaterials and drug delivery systems.[9][10][11]

-

Peptide Synthesis: It is an excellent coupling reagent for both solution-phase and solid-phase peptide synthesis, offering high yields and low racemization.[8][12][13]

-

Protein Modification: this compound facilitates the conjugation of small molecules, such as drugs or labels, to proteins.[1]

-

Cross-linking of Hydrogels: It can be used to create cross-linked hydrogels with tunable properties for tissue engineering applications.[9][10]

-

Formation of Ester and Anhydride Bonds: Beyond amides, this compound can also be used to synthesize esters and anhydrides.[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

General Protocol for Amide Bond Formation in Solution Phase

This protocol describes a general method for the coupling of a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

Anhydrous solvent (e.g., DMF, DCM, or an alcohol like methanol)[14]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0 - 1.2 equivalents) in the chosen solvent.

-

Add this compound (1.1 - 1.2 equivalents) to the solution at room temperature.[8][14]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8][14]

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).[8][14]

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.[14]

Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the use of this compound for amino acid coupling during Fmoc-based solid-phase peptide synthesis on a Wang resin.

Materials:

-

Wang resin

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

20% Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF, DCM, and then DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and this compound (3 equivalents) in DMF.

-

Add this solution to the deprotected resin.

-

Shake the reaction vessel at room temperature for 2 hours.[8]

-

Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Once coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF, DCM, and MeOH (3 times each).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase HPLC.

Protocol for Conjugation of an Amine to Hyaluronic Acid (HA)

This protocol is adapted for the modification of polysaccharides.

Materials:

-

Hyaluronic acid (HA)

-

Amine-containing molecule

-

This compound

-

Deionized water or a suitable buffer (e.g., PBS pH 7.4)[15]

-

Dialysis tubing (appropriate molecular weight cutoff)

Procedure:

-

Dissolve HA in deionized water or buffer to the desired concentration.

-

Add the amine-containing molecule to the HA solution.

-

Add this compound to the solution. The molar ratio of HA carboxyl groups to amine to this compound can be varied to control the degree of substitution. A common starting point is a 1:1:1 molar ratio.[11]

-

Adjust the pH of the reaction mixture if necessary. While this compound is effective over a range of pH values, a near-neutral pH (e.g., 6.5-7.5) is often a good starting point.[5]

-

Stir the reaction at room temperature or 37°C for a period ranging from a few hours to overnight.[11][15]

-

Purify the resulting conjugate by dialysis against deionized water for 2-3 days to remove unreacted reagents and byproducts.

-

Lyophilize the purified solution to obtain the HA conjugate as a solid.

-

Characterize the degree of substitution using techniques such as ¹H NMR spectroscopy.[5]

Potential Side Reactions

While this compound is a highly efficient coupling reagent, potential side reactions can occur, particularly with certain amino acid residues in peptides.

-

Succinimide Formation: this compound can mediate the intramolecular cyclization of aspartic acid (Asp) residues to form a succinimide intermediate. This can be followed by hydrolysis to yield a mixture of aspartate and isoaspartate, potentially altering the protein's structure and function.[15][16]

-

Pyroglutamate Formation: this compound can also facilitate the intra-residue cyclization of N-terminal glutamic acid (Glu) to form pyroglutamate.[15][16]

Careful control of reaction conditions and purification of the final product are important to minimize these side reactions.

Conclusion: The Future of Amide Bond Formation

This compound represents a significant advancement in the field of bioconjugation and peptide synthesis. Its high efficiency, compatibility with aqueous environments, and ease of use make it a superior alternative to traditional coupling reagents in many applications. For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental principles of this compound coupling is essential for harnessing its full potential in the creation of novel therapeutics and advanced biomaterials. As the demand for more complex and precisely engineered biomolecules grows, the role of robust and versatile coupling reagents like this compound will only become more critical.

References

- 1. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]

- 3. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. diva-portal.org [diva-portal.org]

- 10. This compound-mediated synthesis of norbornene-modified hyaluronic acid polymers to probe cell-hydrogel interactions | Poster Board #M57 - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. TCI Practical Example: this compound-mediated Condensation | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 15. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Core of Amide Bond Formation: A Technical Guide to 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the efficient and reliable formation of amide bonds is of paramount importance. Among the arsenal of available coupling reagents, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has emerged as a robust and versatile tool. This technical guide provides an in-depth exploration of CDMT, offering a comprehensive resource on its synthesis, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in various synthetic transformations.

CDMT, a stable crystalline solid, serves as a powerful activating agent for carboxylic acids, facilitating their coupling with amines and alcohols to yield amides and esters, respectively.[1] Its utility is particularly pronounced in peptide synthesis, where it promotes high yields with minimal racemization of chiral centers.[2] Furthermore, CDMT is the direct precursor to the water-soluble coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), broadening its applicability in aqueous media.[3]

Physicochemical Properties of CDMT

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in synthesis. The key properties of CDMT are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3140-73-6 | [4] |

| Molecular Formula | C₅H₆ClN₃O₂ | [4] |

| Molecular Weight | 175.57 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 71-74 °C | [4] |

| Solubility | Good solubility in organic solvents | [1] |

| Stability | Stable, crystalline compound | [1] |

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

CDMT is synthesized from cyanuric chloride through a nucleophilic substitution reaction with sodium methoxide.[5][6] The reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of CDMT from Cyanuric Chloride[5][6]

-

Reaction Setup: In a reactor, dissolve cyanuric chloride (e.g., 369 kg) in N,N-dimethylformamide (e.g., 500 kg).

-

Cooling: Cool the resulting solution to a temperature between 5-10 °C.

-

Addition of Sodium Methoxide: To the cooled solution, add solid sodium methoxide (e.g., 245-260 kg).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Heating: Following the initial reaction, heat the mixture to reflux and maintain for an additional 2.5 hours.

-

Work-up: After the reaction is complete, add a large volume of water to the reaction mixture.

-

Isolation: The solid product will precipitate out of the solution. Collect the solid by filtration.

-

Washing and Drying: Wash the collected solid with water and then dry it to obtain the crude CDMT.

-

Purification: The crude product can be further purified by recrystallization from a solvent such as heptane to yield pure 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Mechanism of Action in Amide Bond Formation

The efficacy of CDMT as a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the formation of a highly reactive O-acyltriazine intermediate.

-

Activation: In the presence of a tertiary amine base, such as N-methylmorpholine (NMM), the carboxylic acid is deprotonated to form a carboxylate anion.

-

Intermediate Formation: The carboxylate anion then displaces the chloride ion on the CDMT molecule, forming the reactive O-acyltriazine intermediate.

-

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated ester.

-

Amide Formation: This attack leads to the formation of the desired amide bond and the release of the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct.

Applications and Experimental Protocols

CDMT is a versatile reagent with applications in various synthetic transformations, including peptide synthesis, the formation of Weinreb amides, and esterification.

Peptide Synthesis

CDMT is highly effective for both solution-phase and solid-phase peptide synthesis (SPPS), offering high yields and low levels of racemization.[2]

-

Reactant Mixture: To a solution of the carboxylic acid (1.3 mmol) in a suitable solvent (e.g., methanol, 6 mL), add CDMT (1.3 mmol), N-methylmorpholine (NMM) (1.3 mmol), and the amine (1.2 mmol).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as GLC or TLC. The reaction is often complete within 15 minutes to 1 hour.

-

Work-up: Upon completion, filter the reaction mixture.

-

Extraction: Dissolve the resulting solid in a suitable organic solvent (e.g., CH₂Cl₂) and extract with water (3 x 30 mL).

-

Isolation: Dry the combined organic phases over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo to obtain the purified peptide.

Synthesis of Weinreb Amides

CDMT provides an efficient route for the synthesis of Weinreb amides, which are valuable intermediates in the synthesis of ketones.

A general procedure for the synthesis of Weinreb amides using CDMT involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Esterification

CDMT can also be employed as a coupling reagent for the esterification of carboxylic acids with alcohols.

The esterification of sterically hindered alcohols can be challenging. While specific protocols for CDMT in this context are less common in the literature compared to peptide synthesis, the general principle of activating the carboxylic acid with CDMT and NMM in the presence of the alcohol applies. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for sterically demanding substrates.

Quantitative Data and Comparison with Other Coupling Reagents

The choice of a coupling reagent is often guided by factors such as yield, reaction time, cost, and the extent of racemization. While comprehensive head-to-head comparisons are dependent on the specific substrates, the following table provides a general comparison of CDMT with other common peptide coupling reagents.

| Coupling Reagent | Typical Yields | Racemization | Key Advantages | Key Disadvantages |

| CDMT | High | Low | Stable, cost-effective, easy work-up of byproducts | Less soluble in water (precursor to water-soluble this compound) |

| HATU | Very High | Very Low | Fast reaction times, highly efficient for hindered couplings | Higher cost, potential for side reactions |

| HBTU | High | Low | Widely used, good performance | Can be less effective than HATU for difficult couplings |

| DCC/HOBt | Good to High | Moderate | Inexpensive | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification |

Studies have shown that for the synthesis of aza-peptides, the choice of activating agent significantly impacts reaction rates and yields.[7] While CDMT itself was not directly compared in this specific study, the performance of related triazine-based reagents highlights the importance of the activator's structure.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling CDMT.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10][11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry place away from incompatible materials.[10] Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a highly effective and versatile coupling reagent with broad applications in organic synthesis. Its stability, cost-effectiveness, and ability to promote efficient amide and ester formation with low racemization make it an invaluable tool for researchers in academia and industry, particularly in the field of drug development and peptide chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and application, offering detailed protocols to facilitate its successful implementation in the laboratory. By understanding the principles and methodologies outlined herein, scientists can leverage the power of CDMT to advance their synthetic endeavors.

References

- 1. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 | FC07101 [biosynth.com]

- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT [sigmaaldrich.com]

- 5. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 6. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. blog.shipperswarehouse.com [blog.shipperswarehouse.com]

- 9. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

- 10. Basic Rules for the Safe Handling of Hazardous Materials [globalhazmat.com]

- 11. advancedct.com [advancedct.com]

- 12. Twelve Rules for Safe Handling of Hazardous Materials — OMAG [omag.org]

Theoretical Aspects of Triazine-Based Coupling Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core theoretical aspects of triazine-based coupling agents, focusing on their application in amide and peptide synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into reaction mechanisms, quantitative performance data, and experimental protocols.

Introduction to Triazine-Based Coupling Agents

Triazine derivatives have emerged as a versatile and efficient class of coupling agents in organic synthesis, particularly for the formation of amide bonds, a fundamental linkage in numerous pharmaceuticals and biologically active molecules.[1][2][3] The core of these reagents is the 1,3,5-triazine ring, an electron-deficient aromatic system that facilitates the activation of carboxylic acids. This activation prepares the carboxylic acid for nucleophilic attack by an amine, leading to the formation of a stable amide bond.

The most prominent triazine-based coupling agents include 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, and its derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[4] These reagents offer several advantages, including high reactivity, operational simplicity, and often, low levels of racemization, a critical factor in peptide synthesis.[5][6]

Mechanism of Action

The fundamental principle behind triazine-based coupling agents lies in the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. The specific mechanism can vary slightly depending on the reagent used.

Activation with 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)